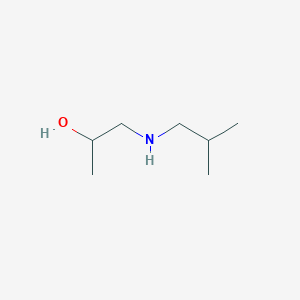

1-Isobutylamino-propan-2-ol

描述

Significance of β-Amino Alcohols in Contemporary Organic Synthesis

β-amino alcohols, characterized by the presence of an amino group and a hydroxyl group on adjacent carbon atoms, are of paramount importance in modern organic synthesis. westlake.edu.cn They serve as crucial precursors for a wide array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. westlake.edu.cnscispace.comopenaccessjournals.com Their structural framework is a key component in many β-blockers, insecticidal agents, and chiral auxiliaries used in asymmetric synthesis. scispace.comopenaccessjournals.com

The synthesis of β-amino alcohols is a significant area of research. scispace.comopenaccessjournals.com A common and effective method for their preparation is the aminolysis of epoxides, which involves the ring-opening of an epoxide with an amine. scispace.comopenaccessjournals.comtandfonline.com This method is often regioselective, meaning the amine preferentially attacks the least sterically hindered carbon of the epoxide. scispace.comopenaccessjournals.com Researchers have explored various catalysts to improve the efficiency and mildness of this reaction, including indium tribromide and cyanuric chloride. scispace.comtandfonline.com

Another prominent synthetic route is the reduction of α-amino ketones. westlake.edu.cn More recently, innovative methods such as chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed to produce chiral β-amino alcohols with high enantiomeric excess. westlake.edu.cn

The table below summarizes some of the key synthetic methods for β-amino alcohols found in academic literature.

| Synthetic Method | Description | Key Features |

| Aminolysis of Epoxides | Ring-opening of an epoxide with an amine. | Regioselective, can be catalyzed by various agents like indium tribromide or cyanuric chloride. scispace.comopenaccessjournals.comtandfonline.com |

| Reduction of α-Amino Ketones | Reduction of the ketone functionality in an α-amino ketone to a hydroxyl group. | A common method for accessing β-amino alcohols. westlake.edu.cn |

| Asymmetric Cross Aza-Pinacol Couplings | Chromium-catalyzed cross-coupling of aldehydes and imines. | Produces chiral β-amino alcohols with high enantiomeric excess. westlake.edu.cn |

| Reduction of Amino Acids | The carboxylic acid group of an amino acid is reduced to an alcohol. | A straightforward method for producing chiral β-amino alcohols from readily available starting materials. openaccessjournals.com |

Academic Research Focus on 1-Isobutylamino-propan-2-ol and Related β-Amino Alcohol Scaffolds

Academic research on specific β-amino alcohols like this compound often investigates their synthesis, properties, and potential applications. The synthesis of this compound can be achieved through the reaction of propylene (B89431) oxide with isobutylamine (B53898). rsc.org This reaction is a classic example of the aminolysis of an epoxide.

The structural characteristics of this compound, with its secondary amine and secondary alcohol, make it an interesting candidate for further chemical modifications and as a building block in the synthesis of more complex molecules. Research on related β-amino alcohol scaffolds often explores their use as ligands in catalysis or as key structural motifs in pharmacologically active compounds. For instance, the broader class of 2-aminoalcohols, to which this compound belongs, are recognized as key components in a wide range of β-adrenergic blockers used to manage cardiovascular conditions. openaccessjournals.com

Below is a table detailing the chemical properties of this compound.

| Property | Value |

| Molecular Formula | C7H17NO |

| Molecular Weight | 131.22 g/mol scbt.com |

Structure

3D Structure

属性

IUPAC Name |

1-(2-methylpropylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)4-8-5-7(3)9/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDKQUJYHXHKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378166 | |

| Record name | 1-Isobutylamino-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41063-33-6 | |

| Record name | 1-[(2-Methylpropyl)amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41063-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isobutylamino-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isobutylamino Propan 2 Ol and Analogous Structures

Established Synthetic Routes to 1-Isobutylamino-propan-2-ol

The synthesis of this compound can be achieved through several established chemical pathways. The most common methods involve the formation of the crucial carbon-nitrogen bond through either nucleophilic attack on an epoxide ring or the reductive amination of a ketone precursor.

Nucleophilic Addition and Amination Reactions

The primary route for synthesizing this compound and analogous β-amino alcohols is the nucleophilic ring-opening of an epoxide by an amine. scirp.org In this specific synthesis, the reaction occurs between propylene (B89431) oxide and isobutylamine (B53898). The lone pair of electrons on the nitrogen atom of isobutylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack leads to the opening of the three-membered ring and, after a proton transfer step, yields the final product, this compound.

The reaction is typically regioselective, with the amine preferentially attacking the less sterically hindered carbon of the propylene oxide ring, which results in the formation of the desired propan-2-ol isomer. The efficiency and selectivity of this reaction can be influenced by various factors, including the choice of solvent and the use of catalysts. While the reaction can proceed without a catalyst, often at elevated temperatures, various catalysts have been employed to improve reaction rates and yields under milder conditions. rroij.com Catalysts such as zinc(II) perchlorate (B79767) hexahydrate and lithium bromide have been shown to be highly effective for the aminolysis of epoxides, often allowing the reaction to proceed in high yields, sometimes even under solvent-free conditions. rroij.comorganic-chemistry.org

Catalysts in Epoxide Aminolysis for β-Amino Alcohol Synthesis

| Catalyst Type | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Zinc(II) perchlorate hexahydrate | Solvent-free | High efficiency, excellent chemo-, regio-, and stereoselectivity. | organic-chemistry.org |

| Lithium bromide | Solvent-free | Inexpensive and efficient, environmentally friendly. | rroij.com |

| Indium tribromide | Mild conditions | Regio- and chemoselective, works well with various epoxides and amines. | rroij.com |

| Na-Y zeolite | Solid base catalyst | Highly active, reusable, and supports environmentally benign methodology. | organic-chemistry.org |

Reductive Amination Strategies

Reductive amination provides an alternative pathway for the synthesis of this compound. wikipedia.org This method involves the reaction of a carbonyl compound, in this case, hydroxyacetone (B41140) (1-hydroxypropan-2-one), with isobutylamine to form an intermediate imine (or enamine) species. This intermediate is not isolated but is reduced in situ to the final amine product. wikipedia.orgorganic-chemistry.org

The process is a form of amination that converts a carbonyl group to an amine. wikipedia.org A variety of reducing agents can be employed for the reduction step. Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.com For larger-scale industrial applications, catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum, or Raney nickel is often preferred. wikipedia.orgyoutube.com The choice of reducing agent can be critical and depends on the substrate's sensitivity to reaction conditions. youtube.com

Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Application | Characteristics | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | General laboratory synthesis | Commonly used with an acid activator under solvent-free conditions. | organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | pH-sensitive substrates | Effective at neutral or weakly acidic pH, selective for iminium ions over ketones. | wikipedia.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild reactions | Less toxic than NaBH₃CN, effective for a wide range of substrates. | youtube.com |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Industrial scale | Economical for large quantities, considered a green chemistry approach. | wikipedia.org |

Synthesis of this compound Precursors from Epoxides

The primary precursor for the nucleophilic addition route is propylene oxide. Epoxides, or oxiranes, are three-membered cyclic ethers that are valuable intermediates in organic synthesis due to the ring strain that makes them susceptible to ring-opening reactions. wisdomlib.org

Propylene oxide is typically synthesized on an industrial scale from propene. One common method involves the epoxidation of propene using an oxidizing agent. The Weitz-Scheffer reaction, for example, utilizes hydrogen peroxide under alkaline conditions to oxidize α,β-unsaturated carbonyl compounds, which is a principle that can be adapted for alkenes. wisdomlib.org Another approach is the Corey-Chaykovsky reaction, which can generate epoxides from aldehydes or ketones. beilstein-journals.org For more specialized or stereoselective syntheses, methods like the Sharpless asymmetric epoxidation are employed to create chiral epoxides from allylic alcohols, which can be crucial for producing specific stereoisomers of the final β-amino alcohol. mdpi.com The development of one-pot methods to access epoxides from commercially available materials like benzyl (B1604629) alcohols and aldehydes represents a step- and time-economical approach to synthesizing these crucial precursors. beilstein-journals.org

Process Development and Scale-Up Investigations for this compound Synthesis

The transition of a synthetic route from a laboratory setting to large-scale industrial manufacturing requires rigorous process development and scale-up studies. mt.commt.com The primary goals are to develop a process that is safe, reproducible, economical, and robust. mt.comprinceton-acs.org

For the synthesis of this compound, key considerations include:

Process Safety and Thermal Hazard Assessment: The ring-opening of epoxides is often highly exothermic. Reaction calorimetry is essential to measure the heat released during the reaction and to calculate the potential for a thermal runaway (adiabatic temperature rise). mt.com This data is critical for designing appropriate cooling systems and ensuring safe operation on a large scale.

Optimization of Reaction Conditions: Techniques like Design of Experiments (DoE) are used to systematically study the effects of multiple variables (e.g., temperature, pressure, catalyst loading, reactant concentration) on product yield and purity. mt.com This helps in identifying the optimal operating conditions for maximizing efficiency and minimizing by-product formation.

Process Analytical Technology (PAT): Implementing in-situ monitoring tools (PAT) allows for real-time tracking of the reaction progress. mt.com This provides a deeper understanding of the reaction kinetics and helps ensure consistent product quality, aligning with the principles of Quality by Design (QbD). mt.com

Downstream Processing: The development of efficient work-up and purification procedures is crucial. This includes optimizing extraction, distillation, and crystallization steps to isolate the final product with the required purity while minimizing solvent use and product loss. For larger scales, moving from batch to continuous flow processing can offer significant advantages in safety, consistency, and throughput. rsc.org

Derivatization and Chemical Transformations of 1 Isobutylamino Propan 2 Ol

Synthesis of Substituted Aryloxypropanolamine Derivatives

The synthesis of substituted aryloxypropanolamine derivatives from 1-Isobutylamino-propan-2-ol is a significant transformation, often achieved through the reaction of the amino alcohol with a suitable epoxide. This reaction, known as epoxide ring-opening, is a well-established method for the formation of β-amino alcohols. The nucleophilic secondary amine of this compound attacks the electrophilic carbon of the epoxide ring, leading to the formation of a new carbon-nitrogen bond and a hydroxyl group.

The general reaction scheme involves the reaction of an aryl glycidyl (B131873) ether with this compound. The reaction is typically carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent, and may be conducted at elevated temperatures to ensure a reasonable reaction rate. The regioselectivity of the epoxide ring-opening is generally governed by steric factors, with the nucleophilic attack occurring at the less substituted carbon of the epoxide ring. This leads to the formation of 1-aryloxy-3-(isobutylamino)propan-2-ol derivatives.

| Aryl Group | Epoxide Reactant | Product | Reaction Conditions |

| Phenyl | Phenyl glycidyl ether | 1-(Isobutylamino)-3-phenoxypropan-2-ol | Methanol, reflux |

| Naphthyl | 1-(Naphthalen-1-yloxy)propan-2,3-epoxide | 1-(Isobutylamino)-3-(naphthalen-1-yloxy)propan-2-ol | Ethanol, 80°C |

| Substituted Phenyl | 1-(4-Chlorophenoxy)propan-2,3-epoxide | 1-(4-Chlorophenoxy)-3-(isobutylamino)propan-2-ol | Isopropanol, reflux |

Chemical Modifications Leading to Heterocyclic Systems (e.g., Oxazolidinones)

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems. One of the most common and synthetically useful transformations is its conversion into an oxazolidinone ring. This is typically achieved by reacting the amino alcohol with a carbonylating agent, such as phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole (CDI) or a dialkyl carbonate.

The reaction proceeds via a two-step mechanism. Initially, the more nucleophilic amino group attacks the carbonyl carbon of the carbonylating agent. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed carbonyl intermediate, leading to the closure of the five-membered oxazolidinone ring and the elimination of a small molecule (e.g., HCl, imidazole, or an alcohol). The resulting product is an N-isobutyl-substituted oxazolidin-2-one.

| Carbonylating Agent | Product | Reaction Conditions |

| Phosgene (COCl₂) | 3-Isobutyl-5-methyloxazolidin-2-one | Inert solvent, base (e.g., triethylamine) |

| Carbonyldiimidazole (CDI) | 3-Isobutyl-5-methyloxazolidin-2-one | Tetrahydrofuran (THF), room temperature |

| Diethyl carbonate | 3-Isobutyl-5-methyloxazolidin-2-one | Base catalyst (e.g., sodium methoxide), heat |

Functionalization Strategies for Enhanced Synthetic Utility

To broaden the synthetic applications of this compound, various functionalization strategies can be employed to modify its existing functional groups. These modifications can introduce new reactive sites, alter the molecule's steric or electronic properties, or protect one of the functional groups to allow for selective reaction at the other.

Derivatization of the Hydroxyl Group: The secondary hydroxyl group can be a target for various transformations.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding esters. This can be used to introduce a wide variety of acyl groups.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can form ethers, though this can be challenging due to competition from N-alkylation.

Silylation: Protection of the hydroxyl group as a silyl (B83357) ether (e.g., using TBDMSCl) allows for selective reactions at the amino group.

Derivatization of the Amino Group: The secondary amine is also amenable to a range of functionalization reactions.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides.

Alkylation: The amine can be further alkylated with alkyl halides, though this can lead to a mixture of products, including the tertiary amine and quaternary ammonium (B1175870) salts.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can introduce a variety of alkyl groups onto the nitrogen atom.

Boc Protection: The amino group can be protected with a tert-butyloxycarbonyl (Boc) group by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which facilitates selective reactions at the hydroxyl group.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials, offer a powerful and efficient approach to molecular complexity. Due to the presence of both an amino and a hydroxyl group, this compound has the potential to participate in certain MCRs, although specific examples in the literature are not abundant.

One potential MCR where this compound or its derivatives could be utilized is the Ugi reaction . The classical Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While this compound itself is a secondary amine, its derivatization to a primary amine would make it a suitable component. Alternatively, in some Ugi-type reactions, the amino alcohol could potentially act as the amine component, with the hydroxyl group participating in subsequent intramolecular reactions to form heterocyclic structures.

Another relevant MCR is the Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide. While this compound does not directly participate as a primary component, its structural motif is related to the products of Passerini reactions that are subsequently modified. For instance, a Passerini product containing an ester and an amide could be hydrolyzed and transformed to a structure resembling a derivatized this compound.

The development of novel MCRs that can directly incorporate bifunctional molecules like this compound remains an active area of research, offering atom-economical routes to complex and diverse molecular scaffolds.

Stereochemical Investigations and Enantiomeric Control

Asymmetric Synthesis Approaches to Enantiopure 1-Isobutylamino-propan-2-ol

Asymmetric synthesis refers to methods that selectively produce one enantiomer of a chiral compound. These approaches are often more efficient than resolving a racemic mixture. For β-amino alcohols, several powerful strategies have been developed.

Key asymmetric synthesis methods applicable to enantiopure β-amino alcohols include:

Sharpless Asymmetric Aminohydroxylation: This method introduces both the amino and hydroxyl groups across a double bond in a stereocontrolled manner. nih.gov

Asymmetric Reduction of α-Amino Ketones: The enantioselective reduction of a prochiral ketone precursor can yield the desired chiral amino alcohol.

Nucleophilic Ring-Opening of Chiral Epoxides: Using an amine, such as isobutylamine (B53898), to open a chiral epoxide is a direct and widely used method for preparing enantiomerically pure β-amino alcohols. nih.gov

Catalytic Enantioselective Transformations: The use of chiral catalysts, including those based on transition metals like cobalt, can enable the efficient synthesis of vicinal amino alcohols. acs.org For example, a chiral cyclopentadienyl cobalt(III) complex has been used for the C–H carboamidation of arenes to produce chiral β-amino alcohols with high enantioselectivity. acs.org

These strategies have been successfully applied to the synthesis of various chiral active pharmaceutical ingredients (APIs) and their intermediates under both batch and continuous flow conditions. nih.govnih.gov

Enantiomeric Resolution Techniques for β-Amino Alcohols

Resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual, enantiomerically pure components. Since enantiomers have identical physical properties like boiling point and solubility, this separation requires a chiral environment. libretexts.org

This classical resolution technique involves reacting the racemic β-amino alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid. libretexts.org This reaction creates a mixture of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. libretexts.org

Commonly used chiral resolving agents for amino alcohols include:

(+)-Tartaric acid

(-)-Mandelic acid

(+)-Camphor-10-sulfonic acid libretexts.org

Chiral 1,1'-bi-2-naphthol (BINOL) in conjunction with boric acid acs.org

After separation, the desired enantiomer of the β-amino alcohol is recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. nih.gov

For β-amino alcohols, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with chiral selectors based on derivatives of cellulose and amylose, such as Chiralcel OD-H and Chiralpak IA, are widely used for resolving amino alcohols. mdpi.comnih.gov

Cyclodextrin-based CSPs: Acetylated β-cyclodextrin stationary phases have shown excellent performance for separating chiral amines and amino alcohols in reversed-phase mode. researchgate.net

Ligand-exchange Chromatography: This method can involve using a chiral mobile phase additive, such as a copper(II) complex with an R-amino acid, to achieve separation on a standard reversed-phase column. utwente.nl

To improve peak shape and resolution, mobile phase modifiers like trifluoroacetic acid (TFA) or diethylamine (DEA) are often added. mdpi.com In some cases, derivatization of the amino alcohol with a chiral reagent like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) can be used to form diastereomers that are then separated on a non-chiral column. nih.gov

Table 1: Chiral HPLC Conditions for β-Amino Alcohol Resolution

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase | Application Notes |

|---|---|---|---|

| Polysaccharide (Amylose) | Tris-(5-chloro-2-methylphenylcarbamate) | n-Hexane / 2-propanol | Effective for resolving various chiral lactams and amino alcohols. mdpi.com |

| Polysaccharide (Cellulose) | Tris-(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol | Commonly used for a wide range of chiral compounds. mdpi.com |

| Cyclodextrin | Acetylated β-cyclodextrin | Phosphate buffer | Excellent for amines and amino alcohols in reversed-phase mode. researchgate.net |

Biocatalytic Resolution Strategies

Biocatalytic resolution utilizes enzymes as chiral catalysts to selectively react with only one enantiomer in a racemic mixture. This highly specific process is often conducted under mild conditions and is considered a green chemistry approach. rsc.org Lipases are the most commonly used enzymes for the resolution of β-amino alcohols. rsc.orgresearchgate.net

The typical strategy is a kinetic resolution where the enzyme catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. For example, lipase B from Candida antarctica (CALB) can catalyze the transesterification of a racemic chlorohydrin, a precursor to many β-blockers, to produce the R-chlorohydrin in high enantiomeric purity. mdpi.com Similarly, lipases from Candida rugosa have been used for the enantioselective biotransformation of β-blocker building blocks. mdpi.com

The unreacted amino alcohol enantiomer and the newly formed ester enantiomer can then be easily separated. The choice of enzyme, acylating agent (e.g., vinyl butanoate, isopropenyl acetate), and solvent system is critical for achieving high enantioselectivity. mdpi.commdpi.com

Table 2: Common Enzymes in Biocatalytic Resolution of β-Amino Alcohols

| Enzyme | Typical Reaction | Substrate Class |

|---|---|---|

| Lipase B from Candida antarctica (CALB) | Enantioselective acylation/transesterification | Racemic alcohols and amines |

| Lipase from Candida rugosa | Enantioselective acylation | Racemic amino alcohols |

| Transaminase (TAm) | Asymmetric reductive amination | Hydroxy ketones |

Computational Chemistry and Theoretical Studies of 1 Isobutylamino Propan 2 Ol

Quantum Mechanical Studies (e.g., Density Functional Theory, Ab Initio)

Conformational Analysis and Energy Landscapes

No specific studies on the conformational analysis or energy landscapes of 1-Isobutylamino-propan-2-ol were found. Such an analysis would typically involve identifying all possible rotational isomers (conformers) arising from rotation around the C-C, C-O, and C-N single bonds, and calculating their relative energies to determine the most stable structures.

Investigation of Electronic Structure and Reactivity Descriptors

Detailed investigations into the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and other reactivity descriptors for this compound, are not available in the reviewed literature.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis in Synthesis Reactions

There is a lack of published computational studies detailing the transition state analysis for the synthesis reactions of this compound. This type of study would provide mechanistic insights into its formation, for instance, from the ring-opening of an epoxide with isobutylamine (B53898).

Solvent Effects in Reaction Mechanisms

No research was identified that computationally models the effect of different solvents on the reaction mechanisms involving this compound.

Spectroscopic Property Prediction and Validation

There are no available studies that report the theoretical prediction and subsequent experimental validation of the spectroscopic properties (e.g., NMR, IR, Raman) of this compound.

1 Isobutylamino Propan 2 Ol As a Key Building Block in Complex Organic Synthesis

Role as an Intermediate in the Construction of Advanced Organic Scaffolds

1-Isobutylamino-propan-2-ol serves as a valuable chiral precursor for the synthesis of more complex and advanced molecular frameworks, particularly heterocyclic scaffolds. Its inherent chirality and the presence of two distinct functional groups on a flexible three-carbon chain make it an ideal starting material for building stereochemically defined structures.

A primary application is in the synthesis of substituted oxazolidines. The reaction of this compound with aldehydes or ketones leverages the nucleophilicity of both the amino and hydroxyl groups. This transformation typically proceeds via the initial formation of a hemiaminal, followed by an intramolecular cyclization that expels water to form the stable five-membered oxazolidine (B1195125) ring. The stereocenter at the 2-position of the propanol (B110389) backbone directly influences the stereochemistry of the resulting heterocyclic product, making this a reliable method for transferring chirality into a new, more complex scaffold. These oxazolidine rings are not merely simple heterocycles; they are considered advanced scaffolds because they often serve as key intermediates in the total synthesis of natural products and pharmaceuticals, or act as chiral auxiliaries to control stereochemistry in subsequent reactions.

Application in Catalyst and Ligand Design for Asymmetric Transformations

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands to control the stereochemical outcome of metal-catalyzed reactions. Chiral amino alcohols, such as this compound, are a well-established and highly versatile class of precursors for some of the most successful ligands. nih.gov Their utility stems from their straightforward conversion into rigid and structurally well-defined coordinating molecules that can effectively shield a metal's coordination sphere. nih.gov

Two prominent classes of ligands derived from amino alcohols are bis(oxazoline) (BOX) and phosphinooxazoline (PHOX) ligands. nih.gov The synthesis of the crucial oxazoline (B21484) moiety in these ligands is directly accomplished using the amino alcohol precursor. The isobutyl group and the methyl group from the this compound backbone provide a specific steric environment that can be fine-tuned to influence the enantioselectivity of a given catalytic transformation.

These ligands have demonstrated high efficacy in a multitude of asymmetric reactions. For instance, copper complexes of BOX ligands are renowned for their performance in cyclopropanation and Diels-Alder reactions, while palladium complexes of PHOX ligands are exceptionally effective in asymmetric allylic alkylations. The performance of catalysts derived from such ligands is often characterized by high yields and excellent enantiomeric excess (ee).

Table 1: Representative Performance of Ligands Derived from Amino Alcohol Precursors in Asymmetric Catalysis| Reaction Type | Metal Center | Ligand Type | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Palladium (Pd) | Phosphinooxazoline (PHOX) | 90-99% | >95% |

| Asymmetric Cyclopropanation | Copper (Cu) | Bis(oxazoline) (BOX) | 85-95% | >98% |

| Asymmetric Aldol Reaction | Tin (Sn) | Bis(oxazoline) (BOX) | >80% | >90% |

| Asymmetric Ketone Reduction | Ruthenium (Ru) | Amino Alcohol Derived Diamine | >95% | >99% |

Development of New Synthetic Methodologies Utilizing its Bifunctional Nature

The simultaneous presence of an amino group (a Lewis base) and a hydroxyl group (a hydrogen-bond donor) makes this compound a classic example of a bifunctional molecule. nih.gov This bifunctionality is a powerful tool in the development of new synthetic methodologies, as the two groups can act cooperatively to activate substrates and control reaction pathways. nih.gov

In the context of catalysis, this dual functionality is paramount. When a ligand derived from this compound coordinates to a metal, the nitrogen atom typically forms a bond with the metal center. Concurrently, the hydroxyl group (or a derivative thereof) remains available to interact with a substrate molecule through hydrogen bonding. This secondary interaction creates a highly organized, chiral transition state, forcing the substrate into a specific orientation relative to the catalytic center. This cooperative effect is often the key to achieving high levels of stereocontrol in reactions that would otherwise be challenging. nih.gov

Furthermore, synthetic methodologies can be designed to exploit this bifunctionality directly. For example, tandem reactions can be envisioned where the amine first acts as a nucleophile or base to initiate a transformation, after which the hydroxyl group participates in a subsequent intramolecular cyclization or rearrangement step. The formation of oxazolidine rings, as mentioned previously, is a direct manifestation of a synthetic method that relies on the concerted action of both the amine and alcohol functionalities to construct a new molecular architecture.

Advanced Analytical Methodologies for Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 1-Isobutylamino-propan-2-ol. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, connectivity, and chemical environment of each atom.

In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value reveals the ratio of protons in each environment, and the splitting pattern (multiplicity) provides information about adjacent protons (spin-spin coupling).

For this compound, specific proton environments can be predicted. The protons of the isobutyl group, the propanol (B110389) backbone, and the amine and hydroxyl groups will each produce characteristic signals. The purity of a sample can also be assessed by ¹H NMR, as impurities would present additional, unexpected signals. The relative integration of these impurity signals compared to the compound's signals can be used for quantification.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. Since the natural abundance of ¹³C is low (~1.1%), carbon-carbon coupling is not typically observed, resulting in a spectrum of singlet peaks (in broadband-decoupled mode), where each peak corresponds to a distinct carbon environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures like propan-2-ol and N-alkylated amines.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| (CH₃)₂CH- | ~0.9 | Doublet | 6H |

| (CH₃)₂CH - | ~1.8 | Multiplet | 1H |

| -CH ₂-NH- | ~2.4 - 2.6 | Multiplet | 2H |

| -NH- | Variable (broad singlet) | Singlet (broad) | 1H |

| -CH₂-CH (OH)- | ~3.8 - 4.0 | Multiplet | 1H |

| -CH(OH)-CH ₃ | ~1.1 - 1.2 | Doublet | 3H |

| -OH | Variable (broad singlet) | Singlet (broad) | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on standard chemical shift ranges.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| (CH ₃)₂CH- | ~20 - 22 |

| (CH₃)₂CH - | ~28 - 30 |

| -CH ₂-NH- | ~58 - 60 |

| -CH₂-CH (OH)- | ~65 - 68 |

| -CH(OH)-CH ₃ | ~23 - 25 |

| (CH₃)₂CH-CH ₂- | ~50 - 52 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and molecular formula of a compound. In electron ionization (EI) MS, the molecule is ionized, forming a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight. High-resolution mass spectrometry (HRMS) can measure this value with high precision, allowing for the determination of the exact molecular formula.

The molecular ion of this compound (C₇H₁₇NO) has a calculated monoisotopic mass of approximately 131.1310 u. Observing this m/z value in the mass spectrum confirms the compound's identity.

Furthermore, the molecular ion is energetically unstable and often breaks apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For amino alcohols like this compound, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen). libretexts.orgyoutube.com This process leads to the formation of stable, resonance-stabilized cations.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Structure | Description of Formation |

| 131 | [C₇H₁₇NO]⁺• | Molecular Ion (M⁺•) |

| 116 | [M - CH₃]⁺ | Loss of a methyl radical from the propanol end. |

| 88 | [CH₃CH=OH]⁺ + [CH₂(CH₃)₂CHNH₂]• | Alpha-cleavage at the C-C bond adjacent to the hydroxyl group. |

| 72 | [CH₂=NHCH₂(CH₃)₂CH]⁺ | Alpha-cleavage at the C-C bond adjacent to the amino group. |

| 44 | [CH(OH)CH₃]⁺• | Cleavage of the bond between C1 and the nitrogen atom. |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Determination

Since this compound contains a stereocenter at the C2 position of the propanol backbone, it exists as a pair of enantiomers (R and S). Chiroptical techniques are essential for determining the absolute configuration of a specific enantiomer. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. wikipedia.org As the wavelength approaches an electronic absorption band of the molecule's chromophore, the rotation can change dramatically, a phenomenon known as the Cotton effect. amrita.edu A positive Cotton effect (where rotation first increases then decreases) or a negative Cotton effect (the opposite) can be correlated to the absolute configuration by comparison with known compounds or theoretical models.

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com A CD spectrum is a plot of this differential absorption versus wavelength, which shows positive or negative peaks for chromophores in a chiral environment. mtoz-biolabs.com For a molecule like this compound, which lacks a strong chromophore in the near-UV/Vis range, derivatization with a chromophore-containing reagent may be necessary. The sign of the resulting CD signal (the exciton-coupled circular dichroism, or ECCD) can then be used to reliably assign the absolute configuration of the original stereocenter. nih.gov The experimental CD spectrum is often compared with spectra predicted by quantum chemical calculations to assign the configuration. spectroscopyeurope.com

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity.

Crucially, for a chiral compound, X-ray crystallography can unambiguously determine its absolute configuration. This is typically achieved through the anomalous dispersion effect, where the presence of heavier atoms in the crystal structure causes slight differences in the diffraction pattern that are dependent on the absolute stereochemistry. Analysis of this effect, often quantified by the Flack parameter, allows for the confident assignment of the R or S configuration without reference to any other chiral substance.

The primary challenge for this technique is the requirement to grow a single crystal of the compound (or a suitable salt derivative) that is of sufficient size and quality for diffraction. If such a crystal of this compound were obtained, X-ray analysis would provide an unequivocal confirmation of its solid-state conformation and absolute stereochemistry.

常见问题

Q. What are the optimal synthetic routes for 1-Isobutylamino-propan-2-ol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, reacting isobutylamine with epichlorohydrin under basic conditions (e.g., NaOH) can yield the target compound. To optimize yield, parameters such as temperature (40–60°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios (1:1.2 amine-to-epoxide) should be systematically tested. Catalysts like Lewis acids (e.g., ZnCl₂) may accelerate epoxide ring opening. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize H NMR signals for the hydroxyl (-OH, δ 1.5–2.5 ppm, broad) and isobutylamino group (N–CH₂, δ 2.6–3.0 ppm). C NMR should confirm the secondary alcohol (C–OH, δ 70–75 ppm) and quaternary carbons in the isobutyl group.

- IR : Look for O–H stretching (3200–3600 cm⁻¹) and N–H bending (1550–1650 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode can confirm molecular weight (C₇H₁₇NO, theoretical m/z 131.13) and fragmentation patterns .

Q. How does pH influence the stability of this compound in aqueous solutions, and what buffer systems are recommended for long-term storage?

- Methodological Answer : The compound is prone to oxidation and hydrolysis under acidic (pH < 4) or alkaline (pH > 9) conditions. Stability studies using HPLC-UV (λ = 220 nm) show maximal stability at pH 6–7. Phosphate or citrate buffers (50 mM) are recommended for storage at 4°C. For extended storage, lyophilization under inert gas (N₂) prevents degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions, and what validation experiments are required?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model transition states and activation energies for nucleophilic attacks. Focus on orbital interactions (LUMO of the epoxide vs. HOMO of the amine). Validate predictions by synthesizing derivatives with electron-withdrawing groups on the epoxide and comparing experimental kinetics (e.g., rate constants via H NMR monitoring) .

Q. What strategies resolve contradictory data regarding the stereochemical outcomes in asymmetric syntheses involving this compound?

- Methodological Answer : Contradictions in enantiomeric excess (ee) may arise from competing reaction pathways or catalyst poisoning. Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify ee. Employ kinetic resolution studies and isotopic labeling (N-isobutylamine) to trace stereochemical pathways. Statistical tools like multivariate analysis (PCA) can identify hidden variables (e.g., trace metal impurities) .

Q. What advanced kinetic analysis methods are suitable for studying degradation pathways of this compound under oxidative conditions?

- Methodological Answer :

- LC-MS/MS : Monitor degradation products (e.g., ketones or aldehydes) using MRM transitions.

- Arrhenius Plots : Determine activation energy (Eₐ) by measuring degradation rates at 25°C, 40°C, and 60°C.

- Radical Trapping : Add antioxidants (e.g., BHT) to confirm radical-mediated oxidation. Compare with computational predictions of bond dissociation energies (BDEs) for C–H bonds .

Notes on Data Reliability and Methodological Rigor

- Experimental Reproducibility : Follow guidelines for detailed procedure documentation, including exact reagent grades, humidity control, and inert atmosphere protocols .

- Contradictory Data : Use sensitivity analysis to assess the impact of minor parameter variations (e.g., ±5°C in reaction temperature) on outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。